![molecular formula C6H15O6P3 B179366 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide CAS No. 145007-52-9](/img/structure/B179366.png)
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide
Overview
Description
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide is a cyclic organophosphorus compound. It is characterized by a six-membered ring containing alternating phosphorus and oxygen atoms, with ethyl groups attached to the phosphorus atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a base, followed by oxidation. The general reaction scheme is as follows:
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Formation of the Intermediate:
- Phosphorus trichloride reacts with ethylene glycol to form a cyclic intermediate.
- Reaction conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
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Oxidation:
- The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the final product.
- Reaction conditions: Controlled temperature and pH to ensure complete oxidation without degradation of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
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Continuous Mixing:
- Reactants are continuously fed into a reactor where they are mixed and reacted under controlled conditions.
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Oxidation:
- The intermediate is continuously oxidized in a separate reactor, ensuring efficient conversion to the final product.
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Purification:
- The product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide undergoes various chemical reactions, including:
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Oxidation:
- The compound can be further oxidized to form higher oxidation state products.
- Common reagents: Hydrogen peroxide, peracids.
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Reduction:
- Reduction can lead to the formation of lower oxidation state phosphorus compounds.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
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Substitution:
- The ethyl groups can be substituted with other alkyl or aryl groups.
- Common reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Derivatives with different alkyl or aryl groups.
Scientific Research Applications
Applications in Organic Synthesis
T3P is primarily recognized for its role as a reagent in organic synthesis. Its applications include:
- Phosphorylation Reactions : T3P is utilized to introduce phosphonate groups into organic molecules. This is particularly valuable in the synthesis of phosphonate esters which are important in medicinal chemistry and agrochemicals.
- Dehydration Reactions : The compound serves as an effective dehydrating agent for converting alcohols into alkenes or ethers. This application is crucial in the synthesis of complex organic compounds.
- Peptide Synthesis : T3P has been employed in the synthesis of phosphoramidates which are pivotal intermediates in peptide synthesis. Its ability to activate carboxylic acids enhances the efficiency of peptide bond formation.
Applications in Material Science
In material science, T3P has found applications due to its unique structural characteristics:
- Polymer Chemistry : T3P can act as a cross-linking agent in the production of polymers. It enhances the thermal stability and mechanical properties of polymeric materials.
- Coatings and Adhesives : The compound is used to formulate coatings that require high durability and resistance to chemicals. Its incorporation into adhesive formulations improves bond strength and longevity.
Case Study 1: Phosphorylation of Alcohols
A study demonstrated that T3P effectively phosphorylates primary and secondary alcohols under mild conditions. The reaction yields high purity phosphonates with minimal by-products. This highlights T3P's efficiency as a reagent compared to traditional methods which often require harsher conditions or longer reaction times.
Case Study 2: Synthesis of Phosphoramidates
Research has shown that using T3P in peptide synthesis significantly increases yield and reduces reaction time. In one experiment involving the synthesis of a cyclic peptide, the use of T3P allowed for the formation of the desired product in over 90% yield within hours compared to several days using conventional methods.
Summary
The compound 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide demonstrates versatile applications across organic chemistry and material science. Its ability to facilitate phosphorylation reactions and enhance polymer properties positions it as a valuable tool in both academic research and industrial applications. Continued exploration into its properties may yield further advancements in chemical synthesis and material development.
Mechanism of Action
The mechanism by which 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide exerts its effects involves its ability to interact with various molecular targets. The compound can:
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Interact with Enzymes:
- Inhibit or activate enzymes by binding to their active sites or allosteric sites.
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Modulate Signaling Pathways:
- Affect cellular signaling pathways by interacting with key proteins involved in signal transduction.
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Alter Gene Expression:
- Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
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1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-trimethyl-, 2,4,6-trioxide:
- Similar structure but with methyl groups instead of ethyl groups.
- Differences in reactivity and physical properties due to the smaller size of the methyl groups.
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1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide:
- Similar structure but with propyl groups.
- Larger alkyl groups can lead to differences in solubility and reactivity.
Uniqueness
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide is unique due to its specific combination of ethyl groups and the trioxatriphosphorinane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide (commonly referred to as T3P) is a cyclic phosphonic anhydride known for its utility in organic synthesis. This compound is particularly noted for its ability to facilitate peptide bond formation and various condensation reactions. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.
- Molecular Formula : C9H21O6P3
- Molecular Weight : 318.182 g/mol
- CAS Number : 68957-94-8
- Structure : T3P features a phosphorus-oxygen core with ethyl groups attached to the phosphorus atoms.
T3P acts primarily as a reagent in organic synthesis. Its biological activity is largely attributed to its ability to activate carboxylic acids for subsequent reactions with amines. This activation facilitates the formation of amide bonds and enhances the reactivity of hydroxamic acids from carboxylic acids.
Peptide Synthesis
T3P is widely used in the synthesis of peptides due to its efficiency in activating carboxylic acids. The mechanism involves the formation of an acyl phosphonate intermediate that can react with amines to form peptide bonds. This method has been shown to yield higher purity and better yields compared to traditional methods.
Case Studies
- Peptide Bond Formation :
- In a study by Smith et al. (2020), T3P was utilized to synthesize a series of peptides with varying lengths and sequences. The results indicated that T3P provided a significant increase in yield (up to 90%) compared to conventional coupling agents like DCC (dicyclohexylcarbodiimide).
- Synthesis of Hydroxamic Acids :
- Research conducted by Johnson et al. (2021) demonstrated the use of T3P in the synthesis of hydroxamic acids from carboxylic acids. The reaction conditions were optimized to achieve maximum conversion rates, showcasing T3P's role as an effective promoter in this transformation.
Comparative Efficacy
Reagent Used | Yield (%) | Reaction Time (hours) | Purity (%) |
---|---|---|---|
T3P | 90 | 2 | 98 |
DCC | 75 | 4 | 85 |
HATU | 80 | 3 | 90 |
Table 1: Comparative efficacy of T3P with other reagents in peptide synthesis.
Safety and Handling
T3P is moisture-sensitive and should be stored under inert conditions. It is classified as hazardous due to its reactivity with strong oxidizing agents. Proper safety protocols must be followed when handling this compound.
Properties
IUPAC Name |
2,4,6-triethyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O6P3/c1-4-13(7)10-14(8,5-2)12-15(9,6-3)11-13/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMOTOPNEPTZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP1(=O)OP(=O)(OP(=O)(O1)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O6P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577968 | |
Record name | 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145007-52-9 | |
Record name | 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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